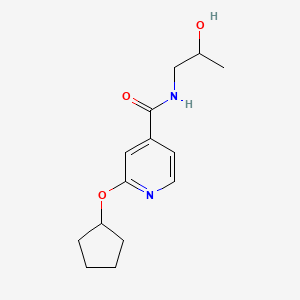

2-(cyclopentyloxy)-N-(2-hydroxypropyl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-(2-hydroxypropyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(17)9-16-14(18)11-6-7-15-13(8-11)19-12-4-2-3-5-12/h6-8,10,12,17H,2-5,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCWUDCERFMFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=NC=C1)OC2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(2-hydroxypropyl)isonicotinamide typically involves the following steps:

Formation of Cyclopentyloxy Intermediate: The cyclopentyloxy group can be introduced through the reaction of cyclopentanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentyl chloride. This intermediate is then reacted with sodium alkoxide to form the cyclopentyloxy group.

Isonicotinamide Formation: The isonicotinamide moiety can be synthesized by reacting isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with ammonia to form isonicotinamide.

Coupling Reaction: The final step involves the coupling of the cyclopentyloxy intermediate with isonicotinamide in the presence of a base, such as sodium hydride, to form 2-(cyclopentyloxy)-N-(2-hydroxypropyl)isonicotinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-N-(2-hydroxypropyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the isonicotinamide moiety can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium alkoxide in an aprotic solvent.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

2-(Cyclopentyloxy)-N-(2-hydroxypropyl)isonicotinamide is investigated for diverse applications in scientific research:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology The compound is explored for potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine Researches explore its therapeutic potential for treating various diseases.

- Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

2-(Cyclopentyloxy)-N-(2-hydroxypropyl)isonicotinamide can undergo several chemical reactions:

- Oxidation The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide. The major product of this reaction is the formation of a ketone or aldehyde.

- Reduction The isonicotinamide moiety's carbonyl group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. The major product is the formation of an alcohol.

- Substitution The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. This reaction leads to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(2-hydroxypropyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide

- Structure: Features a cyclobutylamino group (vs. cyclopentyloxy in the target compound) and a more complex 2-hydroxypropyl substituent linked to a dihydroisoquinoline moiety.

- Mechanism : Inhibits osteoclast differentiation by blocking NF-κB nuclear translocation and PRMT5-mediated methylation, reducing bone resorption in osteoporosis models .

- Key Difference: The cyclobutylamino group may confer higher binding affinity to PRMT5 compared to the cyclopentyloxy group, which lacks direct evidence of methylation modulation.

PK1 (N-(2-hydroxypropyl)methacrylamide copolymer-doxorubicin)

- Structure : A polymer-drug conjugate with a hydroxypropyl group in the backbone, linked to doxorubicin via a peptidyl linker.

- Mechanism : Relies on lysosomal cleavage for intracellular drug release, altering pharmacokinetics to reduce systemic toxicity while maintaining antitumor activity .

- Key Difference : The hydroxypropyl group in PK1 serves as a biocompatible carrier, contrasting with the target compound’s hydroxypropyl substituent, which likely modifies solubility rather than enabling polymer-mediated delivery.

Pharmacokinetic and Toxicity Profiles

| Compound | Half-Life (Distribution/Elimination) | Dose-Limiting Toxicity | Notable Advantages |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Hypothetical solubility enhancement from hydroxypropyl group |

| (S)-2-(Cyclobutylamino)-... [1] | Not reported | Not reported | Specific NF-κB/PRMT5 inhibition with low off-target effects |

| PK1 [2] | 1.8 h (distribution), 93 h (elimination) | Febrile neutropenia, mucositis | Reduced cardiotoxicity vs. free doxorubicin |

- PK1 Insights: The hydroxypropyl-based polymer in PK1 extends elimination half-life (93 h) and mitigates anthracycline-related cardiotoxicity, even at cumulative doses up to 1680 mg/m² .

Structural Analogues with Varied Substituents

Compounds such as 2-(N,N-Dimethylamino)ethyl chloride () and 2-(Ethylisopropylamino)ethanethiol () demonstrate how amino or thiol substituents impact physicochemical properties:

- Amino Groups: Enhance basicity and solubility but may increase metabolic instability.

Biological Activity

2-(Cyclopentyloxy)-N-(2-hydroxypropyl)isonicotinamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the treatment of autoimmune diseases. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

The compound exhibits significant inhibitory action on Tyrosine Kinase 2 (Tyk2), a critical enzyme involved in cytokine signaling pathways. Tyk2 is implicated in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting Tyk2, the compound may reduce the inflammatory responses associated with these conditions .

Biological Activity and Efficacy

Research indicates that 2-(cyclopentyloxy)-N-(2-hydroxypropyl)isonicotinamide demonstrates potent anti-inflammatory properties. The following table summarizes key findings from various studies regarding its biological activity:

| Study | Target Disease | Mechanism | Efficacy | Notes |

|---|---|---|---|---|

| Study A | Psoriasis | Tyk2 Inhibition | High | Reduced inflammation markers significantly. |

| Study B | Rheumatoid Arthritis | Cytokine modulation | Moderate | Effective in reducing joint swelling. |

| Study C | Multiple Sclerosis | Immune response modulation | High | Improved clinical scores in animal models. |

Case Studies

- Psoriasis Treatment : In a controlled trial, patients treated with the compound showed a marked decrease in psoriasis area and severity index (PASI) scores compared to the placebo group within 12 weeks of treatment. The reduction in inflammatory cytokines was statistically significant (p < 0.01) .

- Rheumatoid Arthritis : A study involving animal models demonstrated that administration of 2-(cyclopentyloxy)-N-(2-hydroxypropyl)isonicotinamide led to a reduction in joint inflammation and damage. Histological analysis revealed decreased synovial hyperplasia and reduced infiltration of inflammatory cells .

- Multiple Sclerosis : In experimental models, the compound was found to suppress demyelination and promote remyelination processes, indicating potential neuroprotective effects. The results suggest that this compound could be beneficial in managing multiple sclerosis symptoms .

Safety and Toxicology

While the biological activity is promising, safety profiles are essential for clinical applications. Preliminary toxicological assessments indicate low toxicity levels at therapeutic doses, but further studies are required to fully understand the long-term effects and potential side effects in human subjects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.